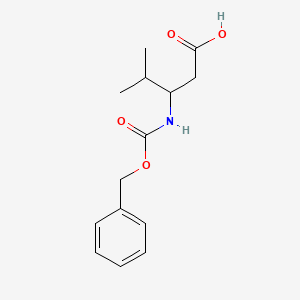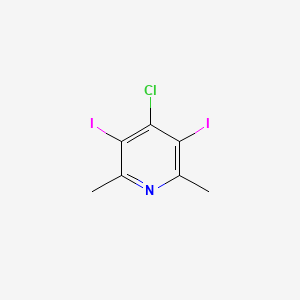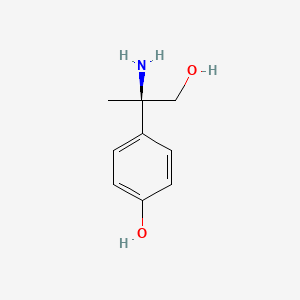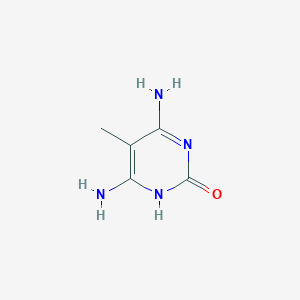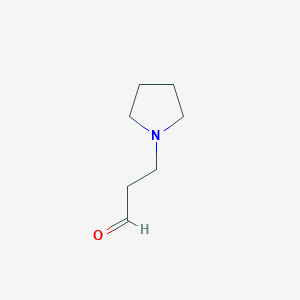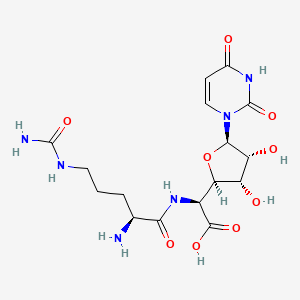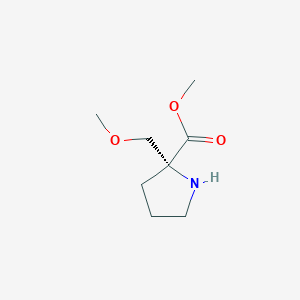![molecular formula C8H10N4 B13093043 2,5,6-Trimethyl-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B13093043.png)
2,5,6-Trimethyl-[1,2,4]triazolo[1,5-a]pyrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5,6-Trimethyl-[1,2,4]triazolo[1,5-a]pyrazine is a heterocyclic compound that belongs to the class of triazolopyrazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound consists of a triazole ring fused to a pyrazine ring, with three methyl groups attached at the 2, 5, and 6 positions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,5,6-Trimethyl-[1,2,4]triazolo[1,5-a]pyrazine can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For example, a catalyst-free, additive-free, and eco-friendly method for synthesizing triazolopyrazines under microwave conditions has been established . This method involves the use of enaminonitriles and benzohydrazides, followed by a transamidation mechanism and nucleophilic addition with nitrile, leading to the formation of the target compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave irradiation and tandem reactions can be scaled up for industrial applications, demonstrating good functional group tolerance and broad substrate scope .
Analyse Des Réactions Chimiques
Types of Reactions
2,5,6-Trimethyl-[1,2,4]triazolo[1,5-a]pyrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being carried out.
Major Products Formed
Applications De Recherche Scientifique
2,5,6-Trimethyl-[1,2,4]triazolo[1,5-a]pyrazine has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of 2,5,6-Trimethyl-[1,2,4]triazolo[1,5-a]pyrazine involves its interaction with molecular targets and pathways. For example, it can act as an inhibitor of kinases such as c-Met and VEGFR-2, leading to antiproliferative effects on cancer cells . The compound binds to these proteins, inhibiting their activity and disrupting signaling pathways involved in cell growth and survival.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 2,5,6-Trimethyl-[1,2,4]triazolo[1,5-a]pyrazine include:
[1,2,4]Triazolo[1,5-d][1,2,4]triazines: These compounds have a similar triazole ring structure and exhibit various biological activities.
1,2,4-Triazolo[1,5-a]pyridines: These compounds share the triazole ring and are used in medicinal chemistry for their biological activities.
Uniqueness
This compound is unique due to its specific substitution pattern with three methyl groups, which can influence its chemical reactivity and biological activity. This unique structure allows it to interact with specific molecular targets and exhibit distinct properties compared to other similar compounds.
Propriétés
Formule moléculaire |
C8H10N4 |
|---|---|
Poids moléculaire |
162.19 g/mol |
Nom IUPAC |
2,5,6-trimethyl-[1,2,4]triazolo[1,5-a]pyrazine |
InChI |
InChI=1S/C8H10N4/c1-5-6(2)12-8(4-9-5)10-7(3)11-12/h4H,1-3H3 |
Clé InChI |
RQMQQSQCWMPIQE-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(N2C(=NC(=N2)C)C=N1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


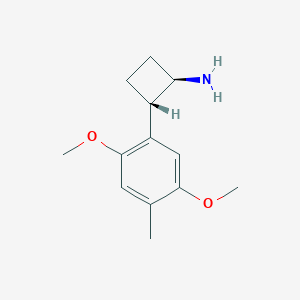
![6-Bromo-3-(2-ethylphenyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13092971.png)
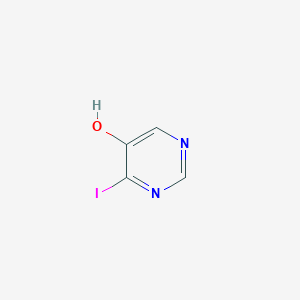
![(8S,9AR)-8-hydroxyhexahydro-1H-pyrido[1,2-a]pyrazine-1,4(6H)-dione](/img/structure/B13092990.png)

